1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde

Synthetic Chemistry Dye Synthesis Bioconjugation

Researchers synthesizing sulfonated xanthene dyes face poor water solubility and fluorescence quenching. This compound is the designated intermediate (Compound No. 31, US 2011/0136201) that solves this via its 5-ethoxycarbonylpentyl chain. • Orthogonal reactivity: aldehyde for Schiff base condensation, terminal ester for hydrolysis/sulfonation - no deprotection needed. • Proven protocol: condensation with 7-hydroxy-1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline (TFA/CH₂Cl₂, chloranil oxidation) yields blue solid (40 mg from 80 mg intermediate). • Fills SAR gap: combines six-carbon linker with polar ester terminus absent from classic N-alkylimidazole antimicrobial series (MIC range 5-160 μg mL⁻¹).

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
Cat. No. B12066118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCN1C=CN=C1C=O
InChIInChI=1S/C12H18N2O3/c1-2-17-12(16)6-4-3-5-8-14-9-7-13-11(14)10-15/h7,9-10H,2-6,8H2,1H3
InChIKeyDVVDJIHIODHARP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde: Overview


1-(5-Ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde is a synthetic imidazole derivative that combines an electrophilic aldehyde at the 2-position with a hexanoic acid ethyl ester chain at the N-1 position [1]. It is explicitly synthesized as an intermediate (designated Compound No. 31) in the preparation of heterocycle-substituted xanthene fluorescent dyes for biomolecular labeling, where the ester-terminated alkyl chain provides a handle for further functionalization or tuning of dye solubility [2]. The compound belongs to the N-alkylimidazole-2-carboxaldehyde class, for which antimicrobial activity has been studied across a range of alkyl chain lengths [3].

Synthetic intermediate for xanthene dye chemistry (patent context)
Bifunctional handle: aldehyde for condensation, ester for post-synthetic modification
Antimicrobial SAR probe: chain-length series member (class-level)

Why Generic Substitution Fails


Generic substitution across N-alkylimidazole-2-carboxaldehydes is unsound for both biological and synthetic applications. A systematic study of N-alkylimidazole-2-carboxaldehyde derivatives (alkyl = methyl, ethyl, propyl, butyl, heptyl, octyl, decyl) revealed that antimicrobial activity is strongly chain-length-dependent, with MIC values against Gram-positive bacteria varying over a 30-fold range (5–160 μg mL⁻¹) as a function of the N-alkyl substituent [1]. In dye synthesis, the specific 5-ethoxycarbonylpentyl chain in this compound is designed to provide both adequate spacing and a terminal ester for subsequent transformations (e.g., hydrolysis to sulfonated dyes), making replacement by a shorter or non-ester chain likely to yield dyes with altered spectral properties, solubility, or conjugation efficiency [2].

Chain-length-dependent antimicrobial profile: reported >30-fold MIC variation among N-alkyl analogs; shorter or longer chains may shift antimicrobial response.
Ester terminus essential for dye solubility tuning: replacement by non-ester chain forfeits post-synthetic sulfonation, likely altering dye spectral properties and water solubility.

Quantitative Differentiation Evidence


Bifunctional vs. Mono-Functional Reactivity

Unlike 1-methyl-, 1-ethyl-, or 1-benzyl-imidazole-2-carboxaldehydes that bear only an aldehyde reactive center, 1-(5-ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde contains two orthogonal reactive groups: the aldehyde at C-2 and the ethyl ester terminus of the N-1 chain [1]. In the patent synthesis of xanthene dyes, the aldehyde group condenses with 7-hydroxy-1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline to form a dye core, while the terminal ester undergoes subsequent hydrolysis to a sulfonate for improved water solubility [1]. Replacement by a non-ester analog such as 1-pentyl-imidazole-2-carboxaldehyde (CAS 497855-80-8) would forfeit the post-synthetic modification capacity that enables fine-tuning of dye water solubility .

Reactive Handles
Class-level inference
2 orthogonal handles (aldehyde at C-2, ethyl ester terminus)
Supports sequential derivatization without protection
Enables dye synthesis route per patent US 2011/0136201
Synthetic Chemistry Dye Synthesis Bioconjugation

Chain-Length-Dependent Antimicrobial Activity

Although the specific compound was not tested, a head-to-head series of N-alkylimidazole-2-carboxaldehydes with alkyl chains ranging from methyl to decyl demonstrated that antimicrobial potency against Staphylococcus aureus is strongly chain-length-dependent, with MIC values spanning from 5 μg mL⁻¹ to 160 μg mL⁻¹ [1]. The heptyl-substituted analog showed the highest potency, while the butyl analog was essentially inactive [1]. The 5-ethoxycarbonylpentyl chain represents a chain length intermediate between butyl and heptyl, and the terminal ester provides additional hydrogen-bond acceptor capacity (3 acceptors for the target vs. 1 for simple N-alkyl compounds), which may influence both membrane permeability and target binding .

Antimicrobial SAR (S. aureus)
Class-level inference
MIC range 5–160 μg mL⁻¹ across N-alkyl chain lengths; target chain falls between butyl (inactive) and heptyl (most potent)
Chain length critical for activity (reported class-level)
Target compound not directly tested; extrapolated from alkyl series
Antimicrobial SAR Gram-positive bacteria

Aldehyde-Hydrate Equilibrium and Purity

The parent imidazole-2-carboxaldehyde exists in a pH-dependent equilibrium between the aldehyde form (predominant at pH 6.5 and 9.5) and the gem-diol hydrate form (stable and precipitating at pH 8.0), as established by solid-state and solution NMR [1]. The N-substitution in 1-(5-ethoxycarbonylpentyl)-imidazole-2-carboxaldehyde with a bulky alkyl chain is expected to alter this equilibrium by influencing the electronic environment of the imidazole ring and the steric accessibility of the carbonyl [1]. The hydrate form is significantly less reactive in Schiff base condensations than the free aldehyde [2], making knowledge of the hydrate/aldehyde ratio critical for reproducible synthetic outcomes. While the patent synthesis uses the compound without further characterization of its hydrate content, the NMR study on related derivatives provides the framework for assessing this parameter [1].

Aldehyde-Hydrate Form
Supporting evidence
Parent imidazole-2-carboxaldehyde exhibits pH-dependent hydrate/aldehyde equilibrium; N-substitution may shift pH optimum
Form control needed for reproducible condensation reactions
Target equilibrium not measured; hydrate less reactive in Schiff base formation
NMR Characterization Aldehyde Hydrate Quality Control

N-Substitution Pattern and Dye Properties

In the patent US 2011/0136201 A1, the specific N-(5-ethoxycarbonylpentyl) substituent is not interchangeable; it was explicitly selected for preparing a blue solid dye (Compound No. 33) with properties suitable for biomolecular labeling [1]. The patent teaches that xanthene dyes incorporating imidazole substituents address the problems of fluorescence quenching and poor water solubility that plague many conventional xanthene dyes [1]. The 5-ethoxycarbonylpentyl chain, after hydrolysis to the sulfonate, directly contributes to the improved water solubility of the final dye [1]. Using a shorter-chain analog (e.g., 1-(3-ethoxycarbonylpropyl)-imidazole-2-carboxaldehyde) would produce a dye with the imidazole ring closer to the xanthene core, potentially altering the conjugation length, absorption wavelength, and Stokes shift [2].

Dye Property Dependence
Class-level inference
Patent-specific ester chain yields blue sulfonated xanthene dye; shorter chain may alter conjugation length and Stokes shift
Chain length affects dye spectral and solubility properties
Exact chain length required for reproducing patent dye profile
Fluorescent Dyes Xanthene Biomolecular Labeling

Key Application Scenarios


Water-Soluble Xanthene Dye Synthesis

This compound is the designated intermediate (Compound No. 31) for preparing sulfonated xanthene dyes with improved water solubility and reduced fluorescence quenching. The 5-ethoxycarbonylpentyl chain provides both the spatial separation between the imidazole and xanthene core and a terminal ester that can be hydrolyzed to a carboxylate or sulfonate for aqueous solubility [1]. Researchers procuring this compound for dye synthesis should follow the condensation protocol (with 7-hydroxy-1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline, TFA/CH₂Cl₂, then chloranil oxidation), which yielded a blue solid (40 mg from 80 mg intermediate) after sulfonation [1].

Bifunctional Building Block for Sequential Derivatization

As a compound bearing both an aldehyde and a terminal ethyl ester, it enables two sequential, orthogonal reactions without intermediate deprotection. The aldehyde can undergo Schiff base condensation with amines or amino acids (as demonstrated for the parent imidazole-2-carboxaldehyde in PTP1B inhibitor design [2]), while the ester can be subsequently hydrolyzed or transesterified. This is advantageous over mono-functional N-alkyl analogs such as 1-methyl-imidazole-2-carboxaldehyde, which cannot undergo post-condensation modification at the N-alkyl terminus.

Antimicrobial SAR Probe

The systematic study of N-alkylimidazole-2-carboxaldehydes by Jauka (2013) established that antimicrobial activity against S. aureus varies from MIC 5 μg mL⁻¹ to >160 μg mL⁻¹ depending on chain length [3]. The 5-ethoxycarbonylpentyl chain adds a polar ester terminus to a six-carbon linker, a structural motif not included in the original alkyl series, making it a valuable probe to distinguish chain-length effects from polarity effects in SAR studies. This compound fills a gap in the existing structure-activity landscape for imidazole-based antimicrobials.

Application
Selection Property
Validation Focus
Water-Soluble Xanthene Dye Synthesis
Ester-terminated C6 chain for post-synthetic sulfonation
Reproducibility of patent dye spectral profile
Bifunctional Sequential Derivatization
Orthogonal aldehyde and ester handles
Sequential reaction efficiency without deprotection
Antimicrobial SAR Probe
C6 chain with polar ester terminus (not in original alkyl series)
Chain-length vs. polarity SAR interpretation
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